molecular formula C29H30N4O4 B2355389 Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251582-57-6

Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2355389
CAS RN: 1251582-57-6
M. Wt: 498.583
InChI Key: PPWDVNJOXXIHFH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on chemically related compounds often explores their synthesis and potential antimicrobial activities. For example, the study of novel 1,2,4-Triazole derivatives and their antimicrobial properties shows the importance of chemical synthesis in developing new compounds with potential application in fighting microbial infections. Such compounds are synthesized through various chemical reactions and then screened for their activity against different microorganisms (Bektaş et al., 2007).

Fluorescent Ligands for Receptor Studies

The synthesis and characterization of environment-sensitive fluorescent ligands for human receptors, incorporating structures similar to the queried compound, highlight their utility in biomedical research. These compounds, often featuring a piperazine moiety, are designed to possess high receptor affinity and fluorescence properties for visualization in cellular studies. Such research aids in understanding receptor-ligand interactions and could lead to the development of diagnostic or therapeutic tools (Lacivita et al., 2009).

Anti-Inflammatory and Analgesic Agents

Another area of application for chemically related compounds is the development of anti-inflammatory and analgesic agents. Studies have shown that certain derivatives possess significant COX-2 inhibitory activity, showcasing their potential as therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Broad-Spectrum Anti-Cancer Activity

Compounds related to the queried chemical structure have been investigated for their broad-spectrum anti-cancer activities. O-Arylated diazeniumdiolates, for instance, have shown promising in vivo activity in various rodent cancer models. These compounds release cytotoxic nitric oxide upon activation, indicating their potential as selective anti-cancer agents with minimal toxicity to normal tissues (Keefer, 2010).

properties

IUPAC Name

methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-7-5-10-26(20(19)2)31-13-15-32(16-14-31)29-30-25-17-21(28(35)37-4)11-12-24(25)27(34)33(29)22-8-6-9-23(18-22)36-3/h5-12,17-18H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWDVNJOXXIHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC(=CC=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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